Technical Guide: Chemical Structure & Bioanalytical Application of Moexipril-d5 HCl
Technical Guide: Chemical Structure & Bioanalytical Application of Moexipril-d5 HCl
[1]
Executive Summary
Moexipril-d5 Hydrochloride is the stable isotope-labeled analog of Moexipril, a potent non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2] It serves as the critical Internal Standard (IS) for the precise quantification of Moexipril in biological matrices via LC-MS/MS.[1]
This guide addresses the specific challenges of working with Moexipril-d5, particularly the "Stability Paradox" —where the molecule is prone to hydrolysis at high pH and diketopiperazine (DKP) cyclization at low pH.[1] We provide a structural breakdown, a validated handling protocol, and the mechanistic logic required to ensure data integrity in pharmacokinetic (PK) studies.
Part 1: Structural Anatomy & Isotopic Fidelity[1]
Chemical Identity
Moexipril is a prodrug ester that hydrolyzes in vivo to the active metabolite, Moexiprilat.[1][3][4] The deuterated standard (d5) typically carries the label on the phenyl ring of the side chain to ensure metabolic stability of the label itself, although ring-labeled variants exist.
| Property | Specification |
| Chemical Name | Moexipril-d5 Hydrochloride |
| IUPAC Name | (3S)-2-[(2S)-2-{[(1S)-1-(ethoxycarbonyl)-3-(phenyl-d5)-propyl]amino}-1-oxopropyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid HCl |
| CAS Number | 1356929-49-1 (Free base form ref) |
| Molecular Formula | C₂₇H₂₉D₅N₂O₇[1][2][4][5][6][7][8][9][10][11][12] · HCl |
| Molecular Weight | 540.06 g/mol (Salt); 503.60 g/mol (Free Base) |
| Isotopic Purity | ≥ 99% deuterated forms (d1-d5) |
| Solubility | Soluble in DMSO, Methanol, and Water (pH dependent) |
Structural Diagram & Label Location
The deuterium labeling (d5) is strategically placed on the phenyl ring of the alanine side chain.[1] This location is chosen because it is chemically inert compared to the labile ethyl ester group.[1]
Key Structural Features:
-
Tetrahydroisoquinoline Core: Provides the rigid bicyclic scaffold (responsible for ACE binding affinity).[1]
-
Ethyl Ester Moiety: The "prodrug" handle.[1][3] Highly susceptible to esterases and chemical hydrolysis.[1]
-
Phenyl-d5 Side Chain: The site of isotopic labeling.[1]
Part 2: The Stability Paradox (Critical Handling)
The most frequent cause of bioanalytical failure with Moexipril is incorrect pH handling during sample extraction. Moexipril exhibits a U-shaped stability profile.[1]
Degradation Pathways
-
Pathway A (Alkaline/Neutral pH > 6.0): Rapid hydrolysis of the ethyl ester to form Moexiprilat .[1] This mimics the in vivo metabolic pathway but artificially inflates metabolite concentrations in ex vivo samples.[1]
-
Pathway B (Acidic pH < 4.0): Intramolecular cyclization to form Diketopiperazines (DKP) .[1] The secondary amine attacks the amide carbonyl, expelling water and locking the molecule into an inactive cyclic structure.
Visualization of Degradation Logic
The following diagram illustrates the "Safe Zone" required for extraction.
Caption: Moexipril degradation pathways. Extraction must target the pH 4.5–5.5 window to prevent artificial loss of analyte.
Part 3: Bioanalytical Application (LC-MS/MS)
Mass Spectrometry Transitions
Quantification relies on Multiple Reaction Monitoring (MRM).[1] Due to the specific fragmentation of the tetrahydroisoquinoline ring, the product ions are often distinct.
-
Ionization Mode: ESI Positive (+ve)
-
Precursor Ion: [M+H]⁺[1]
| Analyte | Precursor (m/z) | Product (m/z) | Fragmentation Logic |
| Moexipril (Unlabeled) | 499.2 | 234.1 | Cleavage of Alanine-Isoquinoline bond |
| Moexipril-d5 (IS) | 504.2 | 234.1* | Cleavage of Alanine-Isoquinoline bond |
Technical Note on Cross-Talk: If using the Phenyl-d5 standard, the label is on the side chain.[1] The primary fragment (m/z 234.[1]1) represents the unlabeled tetrahydroisoquinoline core.[1] Consequently, both the analyte and IS produce the same product ion.
-
Resolution Requirement: You must rely on the precursor mass difference (499 vs 504) for selectivity.[1] Ensure your quadrupole resolution is set to "Unit" or tighter to prevent isotopic overlap.[1]
Validated Extraction Protocol
This protocol uses Solid Phase Extraction (SPE) to manage the stability issues better than protein precipitation.[1]
Step 1: Sample Preparation
-
Thaw plasma samples in an ice bath (4°C).[1] Never thaw at room temperature.
-
Aliquot 200 µL plasma into a pre-chilled tube.[1]
-
Acidification: Add 20 µL of 5% Formic Acid (aq) to adjust pH to ~5.0. Do not use strong acids like HCl, which drive DKP formation.[1]
-
Add 20 µL Moexipril-d5 IS working solution (100 ng/mL).[1] Vortex gently.
Step 2: Solid Phase Extraction (HLB Cartridges)
-
Condition: 1 mL Methanol followed by 1 mL Water (pH 5.0).
-
Load: Apply acidified sample.
-
Wash: 1 mL Water (pH 5.[1]0) followed by 1 mL 5% Methanol.
-
Elute: 1 mL Acetonitrile.
-
Evaporate: Dry under Nitrogen at 35°C (Keep temp low to prevent thermal degradation).
Step 3: Reconstitution
-
Reconstitute in Mobile Phase (Acetonitrile:Ammonium Acetate buffer, 50:50).[1]
Part 4: Synthesis Logic (Brief)
Understanding the synthesis helps in troubleshooting impurities.[1] Moexipril-d5 is typically synthesized via a Schotten-Baumann condensation or mixed anhydride coupling.[1]
-
Precursor A: (S)-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid (The "Ring").[1]
-
Precursor B: N-[1-(S)-ethoxycarbonyl-3-(phenyl-d5)-propyl]-L-alanine (The "Side Chain").[1]
-
Reaction: Precursor B is activated (e.g., with isobutyl chloroformate) and coupled to Precursor A.
-
Salt Formation: The resulting free base is treated with ethanolic HCl to yield the stable hydrochloride salt.[1]
Part 5: Troubleshooting & Quality Control[1]
| Issue | Probable Cause | Corrective Action |
| High Moexiprilat Background | Hydrolysis during thawing or extraction.[1] | Keep samples at 4°C. Ensure pH is not > 6.[1]0. |
| Non-Linear Calibration | IS Interference (Cross-talk). | Check mass resolution. If IS produces m/z 234, ensure Precursor isolation is strict.[1] |
| Peak Tailing | Column interaction with secondary amine.[1] | Use end-capped C18 columns.[1] Add 5mM Ammonium Acetate to mobile phase.[1] |
References
-
Edling, O., et al. (1995).[1] "Moexipril, a new angiotensin-converting enzyme (ACE) inhibitor: Pharmacological characterization." Journal of Pharmacology and Experimental Therapeutics, 275(2), 854-863.[1] Retrieved from [Link]
-
Gu, Z., et al. (2000).[1] "Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085." Journal of Pharmaceutical Sciences, 89(11).[1] (Describes the pH stability profile). Retrieved from [Link]
-
Bharathi, D.V., et al. (2012).[1] "LC-MS/MS method for the simultaneous estimation of moexipril and moexiprilat in human plasma." Journal of Bioanalysis & Biomedicine. (Provides MRM transition data). Retrieved from [Link]
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- 6. Moexipril Hydrochloride | C27H35ClN2O7 | CID 54889 - PubChem [pubchem.ncbi.nlm.nih.gov]
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